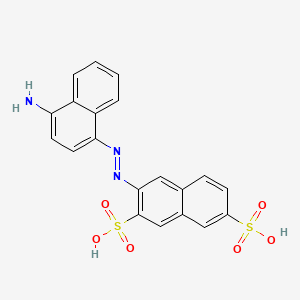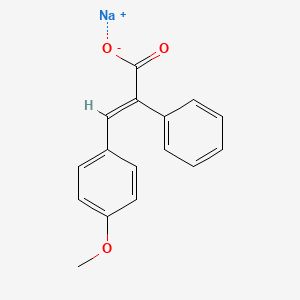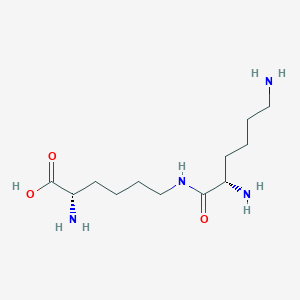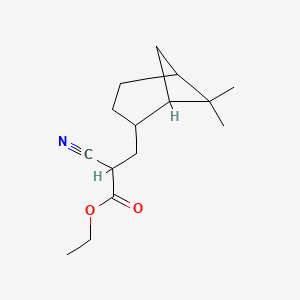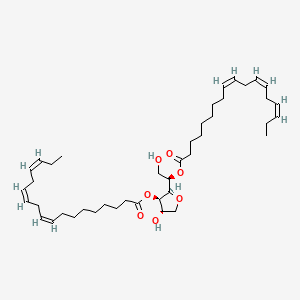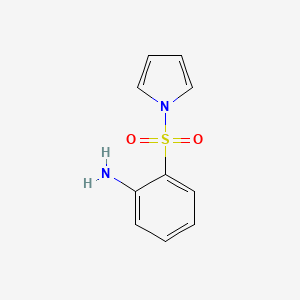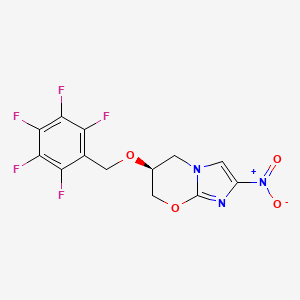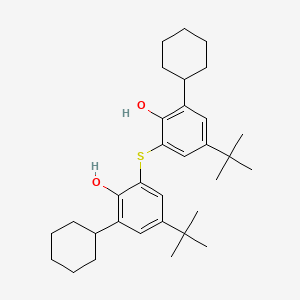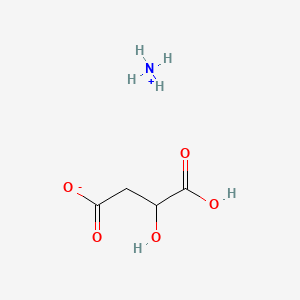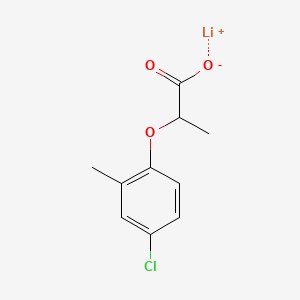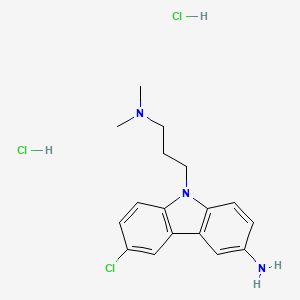
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride is a chemical compound with the molecular formula C17H20ClN3.2HCl and a molecular weight of 374.7 g/mol. This compound is known for its unique structure, which includes a carbazole core substituted with amino, chloro, and dimethylamino groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions.
Substitution Reactions:
Dimethylation: The dimethylamino group is introduced via alkylation reactions using dimethylamine.
Final Assembly: The propylamine side chain is attached through nucleophilic substitution reactions, followed by the formation of the dihydrochloride salt.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride can be compared with other similar compounds, such as:
- 3-Amino-6-bromoquinoline dihydrochloride
- 3-Amino-6-fluoroquinoline dihydrochloride
- 3-Amino-8-bromoquinoline dihydrochloride
- 3-Amino-6-chloro-pyridine-2-carboxylic acid hydrochloride
These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
56244-06-5 |
|---|---|
Molekularformel |
C17H22Cl3N3 |
Molekulargewicht |
374.7 g/mol |
IUPAC-Name |
6-chloro-9-[3-(dimethylamino)propyl]carbazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H20ClN3.2ClH/c1-20(2)8-3-9-21-16-6-4-12(18)10-14(16)15-11-13(19)5-7-17(15)21;;/h4-7,10-11H,3,8-9,19H2,1-2H3;2*1H |
InChI-Schlüssel |
TVQDBVLOXYALOE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



